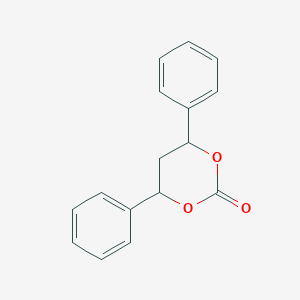
9-(Dicyanomethyl)-2,5,7-trinitro-9H-fluorene-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(Dicyanomethyl)-2,5,7-trinitro-9H-fluorene-4-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorene backbone substituted with dicyanomethyl and trinitro groups, as well as a carboxylic acid functional group. The presence of these functional groups imparts distinct chemical reactivity and potential utility in advanced materials and chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Dicyanomethyl)-2,5,7-trinitro-9H-fluorene-4-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the nitration of fluorene to introduce nitro groups at specific positions. This is followed by the introduction of the dicyanomethyl group through a nucleophilic substitution reaction. The final step involves the carboxylation of the fluorene derivative to yield the target compound. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring safety protocols for handling reactive intermediates, and implementing purification techniques such as recrystallization or chromatography to achieve the desired product quality.
化学反应分析
Types of Reactions
9-(Dicyanomethyl)-2,5,7-trinitro-9H-fluorene-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The dicyanomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted fluorene derivatives.
科学研究应用
9-(Dicyanomethyl)-2,5,7-trinitro-9H-fluorene-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing advanced materials with specific electronic properties.
Biology: Potential use in studying enzyme interactions due to its reactive functional groups.
Medicine: Investigated for its potential as a precursor in drug synthesis.
Industry: Utilized in the development of high-performance polymers and explosives due to its energetic properties.
作用机制
The mechanism of action of 9-(Dicyanomethyl)-2,5,7-trinitro-9H-fluorene-4-carboxylic acid involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the dicyanomethyl group can act as an electron-withdrawing group, influencing the compound’s reactivity. The carboxylic acid group can form hydrogen bonds, affecting the compound’s solubility and interaction with biological molecules.
相似化合物的比较
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Similar in having nitro groups but lacks the dicyanomethyl and carboxylic acid groups.
9-Fluorenone: Shares the fluorene backbone but lacks the nitro and dicyanomethyl groups.
Picric Acid: Contains nitro groups and a phenolic group, differing in the core structure and functional groups.
Uniqueness
9-(Dicyanomethyl)-2,5,7-trinitro-9H-fluorene-4-carboxylic acid is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential for diverse applications. The presence of both electron-withdrawing nitro and dicyanomethyl groups, along with the carboxylic acid group, makes it a versatile compound for various chemical transformations and applications.
属性
CAS 编号 |
566921-38-8 |
|---|---|
分子式 |
C17H7N5O8 |
分子量 |
409.3 g/mol |
IUPAC 名称 |
9-(dicyanomethyl)-2,5,7-trinitro-9H-fluorene-4-carboxylic acid |
InChI |
InChI=1S/C17H7N5O8/c18-5-7(6-19)14-10-1-8(20(25)26)3-12(17(23)24)15(10)16-11(14)2-9(21(27)28)4-13(16)22(29)30/h1-4,7,14H,(H,23,24) |
InChI 键 |
MYVSBJZWRBWCDP-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=C1C(C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(C#N)C#N)C(=O)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


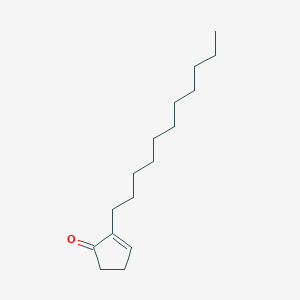

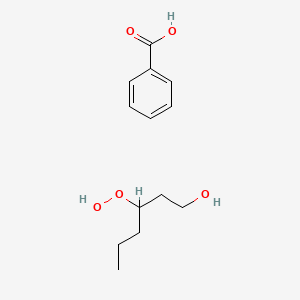
![4,4'-Bis[(hexadecyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B14221253.png)
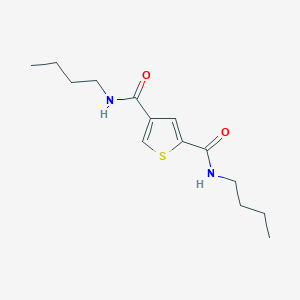
![4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole](/img/structure/B14221268.png)
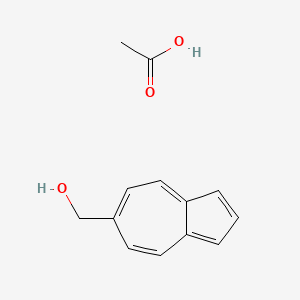

![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14221283.png)
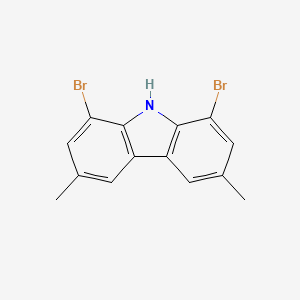
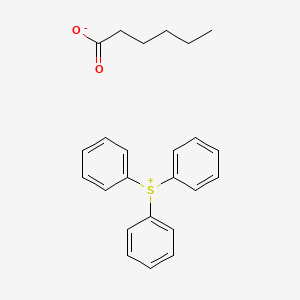
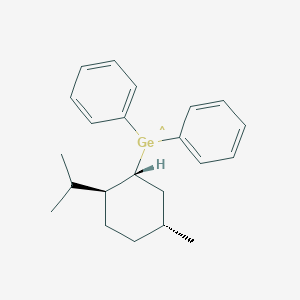
![N-[4-(1-Azido-2-methylpropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14221316.png)
